Morpholin-3-ylmethyl N-[4-({1-[(3-fluorophenyl)methyl]indazol-5-YL}amino)-5-methylpyrrolo[2,1-F][1,2,4]triazin-6-YL]carbamate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of BMS-599626 Hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity, often involving the use of specific catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
BMS-599626 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s overall structure and activity.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indazole core and its substituents .
Scientific Research Applications
BMS-599626 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of HER1 and HER2 signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of HER1 and HER2 inhibition on cell proliferation and survival.
Industry: Utilized in the development of new cancer therapies and in the study of drug resistance mechanisms.
Mechanism of Action
BMS-599626 Hydrochloride exerts its effects by selectively inhibiting the kinase activity of HER1 and HER2, thereby blocking the downstream signaling pathways that promote tumor cell proliferation and survival . The compound also inhibits the formation of HER1/HER2 heterodimers, which are crucial for the activation of these signaling pathways . This inhibition leads to reduced autophosphorylation of the receptors and decreased activation of downstream effectors such as MAPK and AKT .
Comparison with Similar Compounds
BMS-599626 Hydrochloride is unique in its high selectivity and potency for HER1 and HER2 compared to other similar compounds. Some similar compounds include:
Lapatinib: Another dual inhibitor of HER1 and HER2, but with different selectivity and potency profiles.
Neratinib: An irreversible inhibitor of HER1, HER2, and HER4, with a broader spectrum of activity.
Afatinib: An irreversible inhibitor of the entire HER family, including HER1, HER2, HER3, and HER4.
These compounds differ in their mechanisms of action, selectivity, and clinical applications, highlighting the unique properties of BMS-599626 Hydrochloride in targeting HER1 and HER2 .
Biological Activity
Morpholin-3-ylmethyl N-[4-({1-[(3-fluorophenyl)methyl]indazol-5-YL}amino)-5-methylpyrrolo[2,1-F][1,2,4]triazin-6-YL]carbamate hydrochloride is a complex chemical compound with significant potential in pharmacological applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups that contribute to its biological activity:
- Morpholine Ring : Enhances solubility and bioavailability.
- Indazole Moiety : Known for its role in inhibiting specific kinases.
- Pyrrolo[2,1-F][1,2,4]triazine Core : Implicated in antitumor activity through modulation of cellular pathways.
The molecular formula is C22H24FN6O3 with a molecular weight of 426.46 g/mol.
Research indicates that this compound acts primarily as a dual inhibitor of the human epidermal growth factor receptors (HER1 and HER2), which are critical in the signaling pathways that regulate cell proliferation and survival. The inhibition of these receptors can lead to reduced tumor growth and metastasis.
Key Mechanisms:
- Kinase Inhibition : The compound exhibits high selectivity for HER1/HER2 kinases, disrupting their signaling pathways.
- Induction of Apoptosis : Through various signaling cascades, it promotes programmed cell death in cancer cells.
- Inhibition of Angiogenesis : By blocking growth factor signaling, it reduces blood vessel formation necessary for tumor growth.
Biological Activity Data
The following table summarizes the biological activity findings from various studies on the compound:
Case Study 1: Efficacy in Solid Tumors
A study evaluated the efficacy of this compound in solid tumors driven by HER1 and HER2. The results demonstrated a robust in vivo activity, leading to significant tumor size reduction compared to control groups. The pharmacokinetic profile was favorable, indicating good absorption and distribution within the body.
Case Study 2: Combination Therapy
In another investigation, the compound was tested in combination with other chemotherapeutics. This combination therapy showed enhanced efficacy over monotherapy by targeting multiple pathways involved in tumor growth and survival.
Properties
Molecular Formula |
C27H28ClFN8O3 |
---|---|
Molecular Weight |
567.0 g/mol |
IUPAC Name |
morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C27H27FN8O3.ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);1H |
InChI Key |
COUSSRGSHIJMMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl |
Origin of Product |
United States |
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